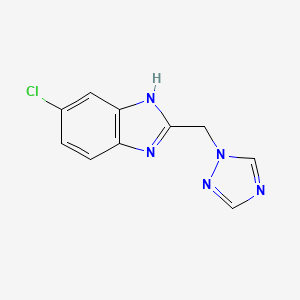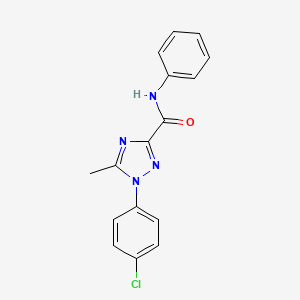![molecular formula C16H10ClF3N2O2 B3035520 2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione CAS No. 326816-36-8](/img/structure/B3035520.png)
2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione
描述
The compound of interest, 2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione, is a derivative of isoindole-1,3-dione, which is a core structure in various biologically active compounds. The presence of a pyridinyl group and trifluoromethyl group suggests potential for interaction with biological systems, as seen in related compounds studied for their hypoglycemic properties and protein binding capabilities .
Synthesis Analysis
The synthesis of related pyridine derivatives involves the reaction of ethyl 4,4,4-trifluoro-3-oxo-butyrate with dimethyl-diacetyl-pyridine, followed by cyclization with aryl imidoyl chlorides to afford bis-isoxazol-pyridine derivatives . Although the exact synthesis of the compound is not detailed, similar methodologies could potentially be applied, involving key intermediates and cyclization reactions to introduce the desired functional groups onto the pyridine core.
Molecular Structure Analysis
The molecular structure of isoindole derivatives can be complex, as demonstrated by the crystal structure determination of a related compound, 2-(pyrrol-1-yl)-4,7-dihydro-4,7-epoxyisoindole-1,3-dione . The structure was elucidated using single-crystal X-ray diffraction, which is a powerful tool for determining the precise arrangement of atoms within a molecule. This technique could be used to analyze the molecular structure of the compound to gain insights into its three-dimensional conformation and potential reactive sites.
Chemical Reactions Analysis
Isoindole-1,3-dione derivatives can undergo various chemical reactions, including epoxidation, hydroxylation, acetylation, and addition reactions to form polysubstituted analogues . These reactions can significantly alter the physical and chemical properties of the compounds, potentially leading to the formation of new derivatives with different biological activities. The reactivity of the chloro and trifluoromethyl groups in the compound of interest would be an important aspect of its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindole derivatives can be studied using spectroscopic methods such as FTIR and FT-Raman, as well as computational methods like DFT . These studies can provide information on vibrational frequencies, molecular geometry, and electronic structure, which are crucial for understanding the reactivity and stability of the compound. The presence of electron-withdrawing groups such as chloro and trifluoromethyl is likely to influence the electronic properties and thus the reactivity of the compound.
属性
IUPAC Name |
2-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O2/c17-12-7-9(16(18,19)20)8-21-13(12)5-6-22-14(23)10-3-1-2-4-11(10)15(22)24/h1-4,7-8H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJGQVVWJYEUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(Z)-[5-Chloro-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] pentanoate](/img/structure/B3035437.png)
![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B3035438.png)
![[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2-chloroacetate](/img/structure/B3035440.png)
![(2E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(dimethylaminomethylidene)-3-oxobutanamide](/img/structure/B3035441.png)
![7-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-methyl-2-sulfanyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3035442.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B3035443.png)
![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile](/img/structure/B3035445.png)

![5-[(4-chlorophenyl)sulfonyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035448.png)
![Cyclohexyl 5-[(4-chlorophenyl)sulfonyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B3035449.png)

![2-chloro-4-methylsulfonyl-N-[4-(phenylsulfanylmethyl)phenyl]benzamide](/img/structure/B3035452.png)
![(E)-3-[4-(4-chlorophenyl)piperazin-1-yl]-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]but-2-en-1-one](/img/structure/B3035455.png)
![(NZ)-N-[1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]ethylidene]hydroxylamine](/img/structure/B3035460.png)